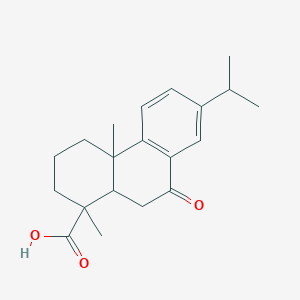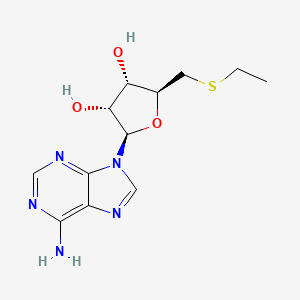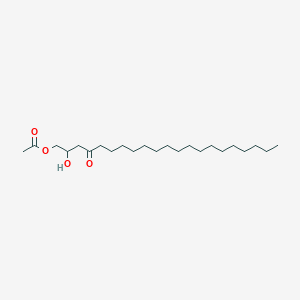
Tetrahydropersin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydropersin belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, tetrahydropersin is considered to be a fatty alcohol lipid molecule. Tetrahydropersin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tetrahydropersin has been primarily detected in urine. Within the cell, tetrahydropersin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tetrahydropersin can be found in fruits. This makes tetrahydropersin a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Inhibitory Effects on Human Cytochrome P450 Enzymes : Tetrahydropalmatine demonstrates mechanism-based inhibition of cytochrome P450 enzymes CYP1A2 and CYP2D6, important for drug metabolism. This suggests potential herb-drug interactions that should be considered in clinical therapy (Zhao et al., 2015).
Pharmacokinetic Interactions in Beagle Dogs : Studies on beagle dogs indicate that Tetrahydropalmatine has minimal impact on the pharmacokinetics and metabolism of certain drugs, but significantly influences CYP3A4 substrates (Zhao et al., 2016).
Effects on Gene Expression in PTSD Models : Research using a rodent model of post-traumatic stress disorder (PTSD) shows that Tetrahydropalmatine impacts gene expression in the amygdala and hippocampus, affecting neurotransmitter systems like dopamine and serotonin (Ceremuga et al., 2013).
Therapeutic Effects on Disseminated Intravascular Coagulation : In a study, Tetrahydropalmatine exhibited therapeutic effects on lipopolysaccharide-induced disseminated intravascular coagulation in mice, suggesting its potential as an adjunct treatment for such conditions (Zhi et al., 2019).
Potential in Treating Substance Use Disorders : Tetrahydroprotoberberines, a class to which Tetrahydropalmatine belongs, are being evaluated for their potential in treating substance use disorders due to their complex pharmacological profiles (Nesbit & Phillips, 2020).
Vascular Relaxation Effects : Tetrahydropalmatine induces both endothelial-dependent and independent vascular relaxation in rat aorta, implicating its potential utility in treating vascular dysfunction related diseases like hypertension (Zhou et al., 2019).
Propriétés
Numéro CAS |
163955-67-7 |
|---|---|
Nom du produit |
Tetrahydropersin |
Formule moléculaire |
C23H44O4 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(2-hydroxy-4-oxohenicosyl) acetate |
InChI |
InChI=1S/C23H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h23,26H,3-20H2,1-2H3 |
Clé InChI |
ZLVJJMWEIHRVLD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(COC(=O)C)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)CC(COC(=O)C)O |
melting_point |
65.5-66°C |
Description physique |
Solid |
Synonymes |
tetrahydropersin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



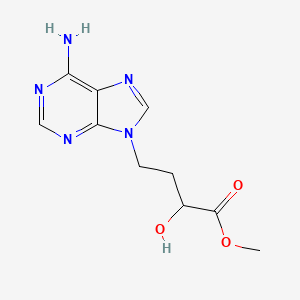
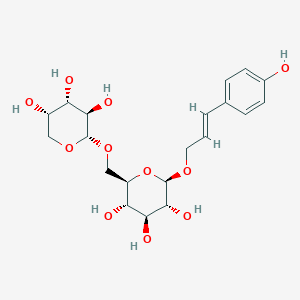
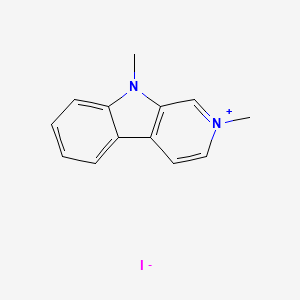
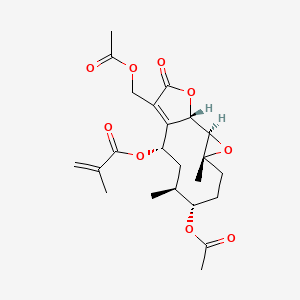

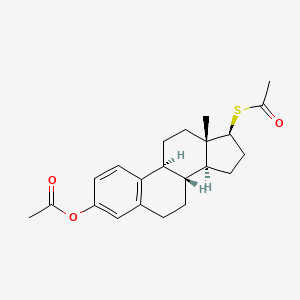
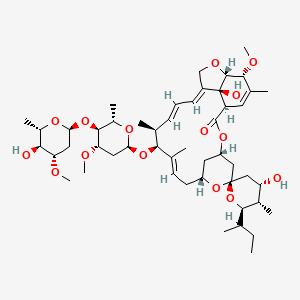
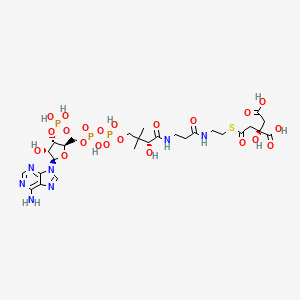

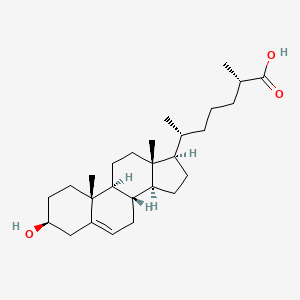
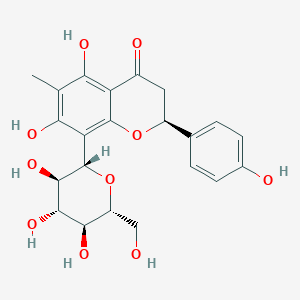
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)
